molecular formula C19H21N3O6S B2983362 N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034237-62-0

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Katalognummer B2983362
CAS-Nummer: 2034237-62-0
Molekulargewicht: 419.45
InChI-Schlüssel: ZGWLHTZZKUYQMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide, also known as TAS-116, is a novel and potent inhibitor of the heat shock protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the folding, stability, and activity of a wide range of client proteins, including oncogenic proteins. TAS-116 has shown promising results in preclinical studies as a potential anticancer agent.

Wirkmechanismus

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide exerts its anticancer activity by binding to the ATP-binding site of HSP90, which leads to the destabilization and degradation of client proteins, including oncogenic proteins. This results in the inhibition of cancer cell proliferation and induction of apoptosis. N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has also been shown to inhibit the activation of signaling pathways that are important for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR pathway.
Biochemical and Physiological Effects:
N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been shown to induce the degradation of multiple client proteins of HSP90, including HER2, EGFR, AKT, and RAF. This results in the inhibition of cancer cell proliferation and induction of apoptosis. N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has also been shown to inhibit the migration and invasion of cancer cells. In addition, N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several advantages for lab experiments. It is a potent and selective inhibitor of HSP90, which makes it a valuable tool for studying the role of HSP90 in cancer cell biology. N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has also been shown to enhance the activity of other anticancer agents, which makes it a potential candidate for combination therapy. However, N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has some limitations for lab experiments. It is a relatively new compound, and its pharmacological properties and toxicity in humans are not fully understood. In addition, N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic compound, which makes it difficult to obtain in large quantities.

Zukünftige Richtungen

There are several future directions for the study of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide. First, further preclinical studies are needed to evaluate the efficacy and safety of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in different cancer types and in combination with other anticancer agents. Second, clinical trials are needed to evaluate the pharmacological properties and toxicity of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in humans. Third, the mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide needs to be further elucidated, particularly with regard to its effects on the immune system. Fourth, the development of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide analogs with improved pharmacological properties and selectivity for HSP90 could lead to the development of more effective anticancer agents. Fifth, the potential use of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide in other diseases, such as neurodegenerative diseases and infectious diseases, should be explored.

Synthesemethoden

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide was synthesized by a multi-step process involving the coupling of 4-aminophenyl sulfonamide with 6-bromo-2-methoxypyridine, followed by the reduction of the resulting intermediate and coupling with tetrahydrofuran-2-ylboronic acid. The final product was obtained by acetylation of the amine group with acetic anhydride. The purity of N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide was confirmed by high-performance liquid chromatography and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In vivo studies have demonstrated that N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can inhibit tumor growth and prolong survival in mouse models of breast and lung cancer. N-(4-(N-acetylsulfamoyl)phenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has also been shown to enhance the activity of other anticancer agents, such as paclitaxel and doxorubicin.

Eigenschaften

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O6S/c1-13(23)22-29(25,26)17-7-5-15(6-8-17)21-19(24)14-4-9-18(20-11-14)28-12-16-3-2-10-27-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWLHTZZKUYQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.